Dodecaneperoxoic acid
Overview
Description
Dodecaneperoxoic acid, also known as peroxydodecanoic acid, is an organic peroxide with the molecular formula C₁₂H₂₄O₃. It is a peroxy acid derived from dodecanoic acid (lauric acid) and is characterized by the presence of a peroxide functional group (-O-O-) within its structure. This compound is known for its strong oxidizing properties and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecaneperoxoic acid can be synthesized through the oxidation of dodecanoic acid using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation: Dodecanoic acid is treated with hydrogen peroxide in the presence of a strong acid, such as sulfuric acid (H₂SO₄), to form this compound.
Purification: The reaction mixture is then purified through techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones.
Reduction: It can be reduced to dodecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used to replace the peroxide group, depending on the desired product.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting material, such as carboxylic acids, ketones, and aldehydes.
Reduction: The primary product is dodecanoic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Dodecaneperoxoic acid has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.
Mechanism of Action
The mechanism of action of dodecaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond (-O-O-). These ROS can then react with various substrates, leading to oxidation reactions. The molecular targets and pathways involved include:
Oxidation of Organic Molecules: The ROS generated can oxidize organic molecules, leading to the formation of oxidized products.
Antimicrobial Activity: The ROS can damage microbial cell membranes and other cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Peracetic Acid (CH₃CO₃H): Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Perbenzoic Acid (C₆H₅CO₃H): A peroxy acid derived from benzoic acid, used in organic synthesis for oxidation reactions.
Peroxyformic Acid (HCO₃H): A simple peroxy acid used in various oxidation processes.
Uniqueness
Dodecaneperoxoic acid is unique due to its long aliphatic chain, which imparts different solubility and reactivity characteristics compared to shorter-chain peroxy acids. Its strong oxidizing properties and ability to participate in a wide range of chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
dodecaneperoxoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)15-14/h14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDYCNFHFWUBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870965 | |
Record name | Dodecaneperoxoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-12-7 | |
Record name | Perlauric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2388-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxylauric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxylauric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecaneperoxoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peroxylauric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROXYLAURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79H5Z7F7SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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